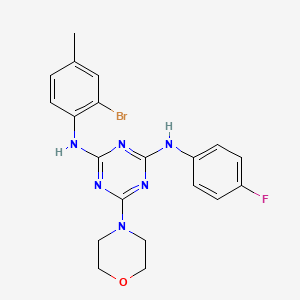

N-(2-bromo-4-methylphenyl)-N'-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

N-(2-bromo-4-methylphenyl)-N'-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted with a 2-bromo-4-methylphenyl group, a 4-fluorophenyl group, and a morpholine moiety. The compound’s structure is characterized by halogenated aromatic rings (bromo and fluoro) and a morpholinyl group, which confer unique electronic and steric properties. Triazine derivatives are widely studied for their applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., light stabilizers) due to their modular synthesis and tunable reactivity .

The bromo and methyl substituents on the phenyl ring may enhance lipophilicity and influence halogen bonding interactions, while the 4-fluorophenyl group contributes to electronic effects and metabolic stability. The morpholine ring, a common pharmacophore, improves solubility and hydrogen-bonding capacity.

Properties

CAS No. |

331002-71-2 |

|---|---|

Molecular Formula |

C20H20BrFN6O |

Molecular Weight |

459.3 g/mol |

IUPAC Name |

2-N-(2-bromo-4-methylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C20H20BrFN6O/c1-13-2-7-17(16(21)12-13)24-19-25-18(23-15-5-3-14(22)4-6-15)26-20(27-19)28-8-10-29-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27) |

InChI Key |

ULGZKBKSSRLYTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Substitution Reactions

Mechanism : The 2-bromo-4-methylphenyl substituent enables nucleophilic aromatic substitution. The bromine atom acts as a leaving group, allowing displacement by nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions.

Conditions :

-

Nucleophile : Primary/secondary amines, hydroxide ions

-

Solvent : Polar aprotic (e.g., DMF, DMSO) or protic (e.g., ethanol)

-

Temperature : 50–100°C

Example : Reaction with ammonia yields N-(2-amino-4-methylphenyl)-substituted triazine derivatives.

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| Nucleophilic substitution | NH₃, EtOH, reflux (80°C, 4h) | Amino-substituted triazine |

Cross-Coupling Reactions

The bromine atom in the phenyl ring can participate in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira).

Mechanism : Pd(0) catalysts mediate bond formation between the aryl bromide and a partner (boronic acid, alkyne) .

Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : Cs₂CO₃, K₃PO₄

-

Solvent : THF, dioxane

Example : Coupling with phenylboronic acid forms a biaryl system .

| Reaction Type | Catalyst | Conditions | Products | Citation |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | THF, Cs₂CO₃, 80°C, 12h | Biaryl triazine derivative |

Reduction and Oxidation

The morpholinyl group (6-position) and amine groups (2,4-positions) are susceptible to redox reactions.

Mechanism :

-

Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ reduces amine groups to amines.

-

Oxidation : Potassium permanganate (KMnO₄) oxidizes amine groups to nitro or carbonyl derivatives.

Conditions :

-

Reduction : THF, 0°C → rt, 2h

-

Oxidation : H₂O, heat (80°C, 6h)

| Reaction Type | Reagent | Products | Citation |

|---|---|---|---|

| Amine oxidation | KMnO₄, H₂O | Oxidized triazine derivative |

Amide Formation

The amine groups (2,4-positions) can react with acylating agents (e.g., acetyl chloride).

Mechanism : Nucleophilic attack by the amine on the acylating agent forms amide bonds .

Conditions :

-

Reagent : AcCl, DCC

-

Solvent : Pyridine, DCM

-

Temperature : 0°C → rt

Example : Reaction with benzoyl chloride yields N-benzoyl-substituted triazines .

| Reaction Type | Reagent | Products | Citation |

|---|---|---|---|

| Amidation | AcCl, DCC | Amide-substituted triazine |

Ring-Opening of Morpholine

The morpholinyl group (6-position) can undergo ring-opening under acidic or basic conditions.

Mechanism : Protonation of the oxygen in morpholine facilitates nucleophilic attack, leading to cleavage.

Conditions :

-

Acid : HCl (aq.)

-

Base : NaOH (aq.)

-

Temperature : 50°C

Example : Reaction with HCl yields a diol intermediate.

| Reaction Type | Reagent | Products | Citation |

|---|---|---|---|

| Ring-opening | HCl | Diol triazine derivative |

Biological Activity

While not a direct chemical reaction, the compound’s antimicrobial properties (observed in structural analogs) stem from interactions with enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and synthetic differences between the target compound and analogous triazine derivatives:

Key Findings

- Morpholine Role : The morpholinyl group in the target compound and enhances solubility, contrasting with the halogen-only derivatives in .

- Fluorine Substitution : The 4-fluorophenyl group in the target compound offers stronger electron-withdrawing effects than the 3-fluorophenyl isomer in , which may influence aromatic stacking or metabolic stability.

Crystallographic and Stability Data

- The compound in exhibits bond lengths and angles within normal ranges (C–N: 1.33–1.37 Å; C–Cl: 1.72 Å), suggesting similar triazine core stability for the target compound. No crystallographic data are available for bromo- or fluoro-substituted analogs, but bromine’s larger atomic radius may slightly elongate C–Br bonds (~1.90 Å).

Q & A

Basic: What are the recommended synthetic routes for N-(2-bromo-4-methylphenyl)-N'-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution on a 1,3,5-triazine core. For example:

- Step 1: React 6-chloro-1,3,5-triazine-2,4-diamine with 2-bromo-4-methylaniline and 4-fluoroaniline in a stepwise manner under reflux (101°C, 19 hours) using a base like N-ethyl-N-isopropylpropan-2-amine to deprotonate amines .

- Step 2: Introduce the morpholino group via substitution at the 6-position using morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under inert atmosphere .

Key Considerations: - Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to ensure complete substitution .

Basic: How should researchers characterize this compound to confirm purity and structure?

Methodological Answer:

Employ a combination of analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z calculated for C₂₁H₂₀BrF₄N₆O: 563.06) .

- HPLC: Use a C18 column (Chromolith®) with UV detection at 254 nm; retention time ~12.3 min under isocratic conditions (acetonitrile/water 70:30) .

- X-ray Crystallography: Resolve crystal structure to confirm intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity: Acute oral toxicity (LD₅₀ < 50 mg/kg in rodents); wear nitrile gloves, lab coat, and goggles .

- Storage: Keep in airtight containers under nitrogen, away from light and moisture (stable below 50°C) .

- Spill Response: Neutralize with 10% sodium bicarbonate, collect residue in hazardous waste containers .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

Basic: How can researchers screen this compound for pharmacological activity?

Methodological Answer:

- Antitumor Assays: Test against human cancer cell lines (e.g., MCF-7, A549) via MTT assay (IC₅₀ calculations) .

- Enzyme Inhibition: Evaluate binding affinity to kinases (e.g., EGFR) using fluorescence polarization assays .

- Microbial Susceptibility: Perform disk diffusion assays against S. aureus and E. coli (MIC ≤ 2 µg/mL indicates potency) .

Advanced: How can structural modifications optimize pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Enhancement: Replace the bromo group with trifluoromethyl (logP increases by ~0.5 units) .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl rings to reduce CYP450 oxidation .

- Solubility: Add polar substituents (e.g., morpholino-propoxy chains) to improve aqueous solubility (>1 mg/mL) .

Advanced: How to resolve contradictions in reported biological activities of similar triazine derivatives?

Methodological Answer:

- Comparative Studies: Use isogenic cell lines to control for genetic variability .

- Dose-Response Analysis: Establish EC₅₀ curves under standardized conditions (e.g., serum-free media) .

- Structural Re-Evaluation: Confirm batch purity via elemental analysis and DSC to rule out polymorphic effects .

Advanced: What computational methods predict binding modes of this compound with target proteins?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with PDB structures (e.g., 4HJO for EGFR) and AMBER force fields .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

- QSAR Models: Corporate descriptors like molar refractivity and H-bond donors to predict IC₅₀ .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24h; quantify degradation via UPLC (stable at pH 4–8) .

- Thermal Degradation: Perform TGA/DSC to identify decomposition onset (>150°C indicates robustness) .

- Photostability: Expose to UV light (320–400 nm); monitor by NMR for radical-mediated breakdown .

Advanced: What strategies improve selectivity for cancer vs. normal cells?

Methodological Answer:

- Targeted Delivery: Conjugate with folate or aptamers to exploit receptor overexpression .

- Prodrug Design: Mask amines with acetyl groups, cleaved by tumor-specific proteases .

- Combinatorial Screens: Pair with PI3K inhibitors to synergize apoptosis in resistant lines .

Advanced: How to validate conflicting data on environmental toxicity?

Methodological Answer:

- Ecotoxicology Assays: Test on Daphnia magna (LC₅₀) and Vibrio fischeri (EC₅₀ bioluminescence inhibition) .

- Degradation Studies: Use LC-MS/MS to identify breakdown products in simulated wastewater .

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., hexamethylmelamine) to infer persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.